molecular formula C8H14O2<br>CH3COOC6H11<br>C8H14O2 B165965 Cyclohexyl acetate CAS No. 622-45-7

Cyclohexyl acetate

Cat. No.: B165965
CAS No.: 622-45-7
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
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Description

Cyclohexyl acetate, also known as acetic acid cyclohexyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless liquid with a pleasant, fruity odor, commonly used as a fragrance and flavoring agent. The compound is also utilized in various industrial applications due to its solvent properties.

Mechanism of Action

Target of Action

Cyclohexyl acetate is an organic compound with the chemical formula C8H14O2 . It is primarily used as a fragrance material , and its primary targets are olfactory receptors in the human body. These receptors play a crucial role in the perception of smell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other odorous substances can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability and volatility . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl acetate can be synthesized through the esterification of cyclohexanol with acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism . The reaction conditions generally involve heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyclohexene with acetic acid, followed by hydrogenation. This method not only provides a novel route to yield cyclohexanol and ethanol but also rationally utilizes excess acetic acid . The hydrogenation step is typically carried out using copper-based catalysts, such as Cu-Zr or Cu-Al2O3, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: Cyclohexanol and ethanol.

    Hydrolysis: Cyclohexanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Cyclohexyl acetate has several scientific research applications, including:

Comparison with Similar Compounds

Cyclohexyl acetate can be compared with other similar esters, such as:

Uniqueness: this compound is unique due to its combination of solvent properties, pleasant odor, and versatility in various chemical reactions. Its ability to undergo hydrogenation to produce valuable chemicals like cyclohexanol and ethanol further distinguishes it from other esters .

Properties

IUPAC Name

cyclohexyl acetate
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InChI

InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3
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InChI Key

YYLLIJHXUHJATK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1CCCCC1
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Molecular Formula

C8H14O2, Array
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DSSTOX Substance ID

DTXSID6052299
Record name Cyclohexyl acetate
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Molecular Weight

142.20 g/mol
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Physical Description

Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate
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Boiling Point

350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c.
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Solubility

Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978
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Vapor Density

4.9 (AIR= 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46
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Color/Form

COLORLESS OILY LIQUID

CAS No.

622-45-7
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Melting Point

Freezing point = -65 °C, -65 °C
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Synthesis routes and methods I

Procedure details

Specific examples of the production of an amino acid which is optically active and contains a cyclohexyl group include the production of cyclohexylalanine by reducing L-phenylalanine in an aqueous acetic acid solution using a platinum oxide catalyst (J. Org. Chem., 1988, 53, 873 and Tetrahedron, 1992, 48, 307), and the production of cyclohexylglycine by reducing (R)-phenylglycine in a carbon-containing aqueous solution using a palladium hydroxide catalyst (Synth. Commun., 1978, 8, 345). However, in the former case, the optical purity of the product is unclear. In the latter case, the yield is as low as between 24 and 66%, and cyclohexyl acetate is formed as a by-product at a ratio of from 27 to 68%. Further, the optical purity of the resulting cyclohexylglycine is between 66 and 84% ee, which is not satisfactory. Accordingly, these methods are not useful on an industrial scale.
[Compound]
Name
amino acid
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Yield
24%

Synthesis routes and methods II

Procedure details

When a benzene solution containing 15 mmols of cyclohexanol, 5 mmols of ethyl acetate and 0.05 mmols of complex 1 was refluxed under argon atmosphere, GC analysis after 28 hrs showed that all of the ethyl acetate disappeared and cyclohexyl acetate was formed as a single product (Table 8, entry 1). 1H NMR and GC-MS of the isolated product were identical to cyclohexyl acetate prepared by refluxing neat acetic anhydride with cyclohexanol.
Quantity
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Synthesis routes and methods III

Procedure details

In a 200 ml autoclave were placed the above-mentioned commercially available dodecatungstosilicic acid 5.0 g, the above-mentioned commercially available acetic acid 61.5 g and the above-mentioned commercially available cyclohexene 13.5 g and nitrogen gas was fed thereinto until the pressure reached 5 kg/cm2 (gauge), and then a reaction was carried out with stirring by heating at 100° C. for 1 hour. The result is shown in Table 1, that is, cyclohexyl acetate was produced in high yield.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Japanese Patent Application Laid-open No. 313447/1989 discloses an addition reaction of acetic acid with cyclohexene in the presence of both ZSM-5, a high silica content-zeolite, as a catalyst and water. According to this method, the reaction temperature is 120° C. and the reaction time is 4 hours resulting in the formation of cyclohexanol in a 12.5% yield and cyclohexyl acetate at most in a 65% yield. The reaction temperature is high and the catalytic activity is low.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexyl acetate
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Reactant of Route 6
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